molecular formula C9H9IN2 B13334807 4-Iodo-5,6-dimethyl-1H-benzo[d]imidazole

4-Iodo-5,6-dimethyl-1H-benzo[d]imidazole

Cat. No.: B13334807
M. Wt: 272.09 g/mol
InChI Key: WRSGJKPSAKARHE-UHFFFAOYSA-N
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Description

4-Iodo-5,6-dimethyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered planar rings containing three carbon atoms and two nitrogen atoms. This specific compound is characterized by the presence of an iodine atom at the fourth position and two methyl groups at the fifth and sixth positions on the benzo ring fused to the imidazole core. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-5,6-dimethyl-1H-benzo[d]imidazole can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and allow for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another method involves the reaction of internal alkynes with iodine in dimethyl sulphoxide, followed by the reaction with an aldehyde and ammonium acetate in situ .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-5,6-dimethyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom at the fourth position can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions to form different derivatives.

    Cyclization Reactions: The imidazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include nickel catalysts, iodine, dimethyl sulphoxide, aldehydes, and ammonium acetate . The reaction conditions vary depending on the desired product and include factors such as temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions include various substituted imidazoles, oxidized or reduced derivatives, and complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 4-Iodo-5,6-dimethyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to changes in their activity and function. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    5,6-Dimethyl-1H-benzo[d]imidazole: Lacks the iodine atom at the fourth position.

    4-Iodo-1H-benzo[d]imidazole: Lacks the methyl groups at the fifth and sixth positions.

    4-Iodo-5-methyl-1H-benzo[d]imidazole: Contains only one methyl group at the fifth position.

Uniqueness

4-Iodo-5,6-dimethyl-1H-benzo[d]imidazole is unique due to the presence of both the iodine atom and the two methyl groups, which confer distinct chemical and biological properties. These structural features can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various scientific and industrial applications .

Biological Activity

4-Iodo-5,6-dimethyl-1H-benzo[d]imidazole is a heterocyclic compound known for its significant biological activity, particularly in the fields of pharmaceuticals and medicinal chemistry. This compound is characterized by its benzimidazole core, which is modified with an iodine atom at the 4-position and methyl groups at the 5 and 6 positions. The unique structural features of this compound contribute to its diverse biological effects, including antimicrobial, anticancer, and anti-inflammatory activities.

The molecular formula of this compound is C10H10N2I, with a molar mass of approximately 258.09 g/mol. The presence of iodine enhances its reactivity, particularly in nucleophilic substitution reactions. The methyl groups may increase the lipophilicity of the compound, potentially influencing its absorption and distribution in biological systems.

Antimicrobial Activity

Research indicates that derivatives of benzimidazole, including this compound, exhibit notable antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) studies have shown that related compounds demonstrate significant activity against various pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans .
  • A comparative analysis revealed that certain benzimidazole derivatives possess MIC values lower than 10 µg/mL against these organisms, indicating potent antimicrobial effects .
Compound NameMIC (µg/mL)Target Pathogen
This compound< 10Staphylococcus aureus
Indolylbenzo[d]imidazoles< 1S. aureus (MRSA)
Other benzimidazole derivativesVaries (3.9–7.8)Candida albicans

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. It has been suggested that benzimidazole derivatives can inhibit the proliferation of cancer cells by targeting specific pathways involved in tumor growth:

  • Studies have indicated that structural modifications in benzimidazoles can lead to enhanced anticancer activity through inhibition of Ras signaling pathways, which are crucial in many cancers .
  • Molecular docking studies have shown that these compounds can effectively bind to key proteins involved in cancer cell signaling .

Case Studies and Research Findings

  • Antimicrobial Resistance : A study highlighted the efficacy of benzimidazole derivatives against resistant strains of bacteria such as MRSA. Compounds with structural similarities to this compound were shown to have low MIC values against these strains .
  • Pharmacological Evaluation : In a pharmacological study involving various benzimidazole derivatives, compounds similar to this compound demonstrated significant anti-inflammatory and antimicrobial activities . The evaluation included tests against a range of microbial species, confirming the broad-spectrum activity of these compounds.
  • Molecular Modeling : Advanced molecular modeling techniques have been employed to predict the binding affinities of benzimidazoles to various biological targets. These studies provide insights into the mechanisms through which these compounds exert their biological effects .

Properties

Molecular Formula

C9H9IN2

Molecular Weight

272.09 g/mol

IUPAC Name

4-iodo-5,6-dimethyl-1H-benzimidazole

InChI

InChI=1S/C9H9IN2/c1-5-3-7-9(12-4-11-7)8(10)6(5)2/h3-4H,1-2H3,(H,11,12)

InChI Key

WRSGJKPSAKARHE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1C)I)N=CN2

Origin of Product

United States

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